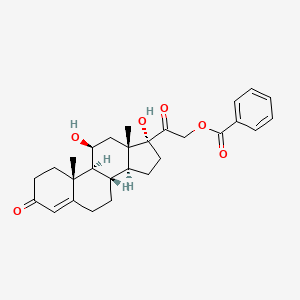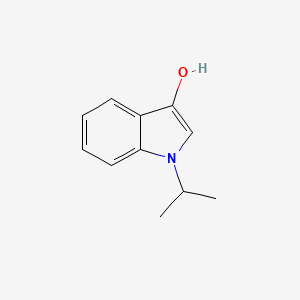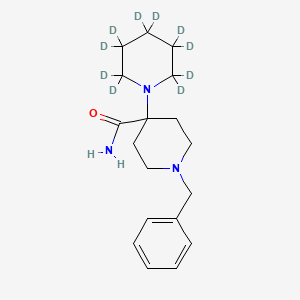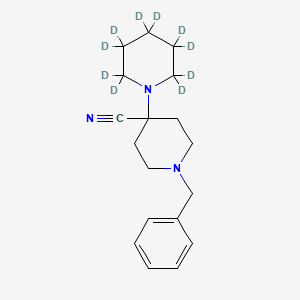
Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound features a unique structure where the alanine molecule is modified with a 3-fluoro-2-hydroxybenzoyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” typically involves the following steps:
Starting Materials: Alanine, 3-fluoro-2-hydroxybenzoic acid, and suitable protecting groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoyl moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which “Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alanine, N-(3-chloro-2-hydroxybenzoyl)-2-methyl-
- Alanine, N-(3-bromo-2-hydroxybenzoyl)-2-methyl-
- Alanine, N-(3-iodo-2-hydroxybenzoyl)-2-methyl-
Uniqueness
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.
Propriétés
Numéro CAS |
128396-75-8 |
|---|---|
Formule moléculaire |
C11H12FNO4 |
Poids moléculaire |
241.22 g/mol |
Nom IUPAC |
2-[(3-fluoro-2-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,10(16)17)13-9(15)6-4-3-5-7(12)8(6)14/h3-5,14H,1-2H3,(H,13,15)(H,16,17) |
Clé InChI |
AFPXQWGOHMASCB-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=C(C(=CC=C1)F)O |
SMILES canonique |
CC(C)(C(=O)O)NC(=O)C1=C(C(=CC=C1)F)O |
Synonymes |
Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


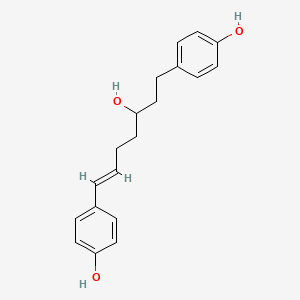
![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)
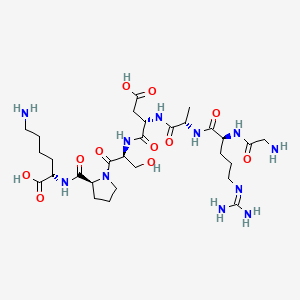
![(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B590056.png)
